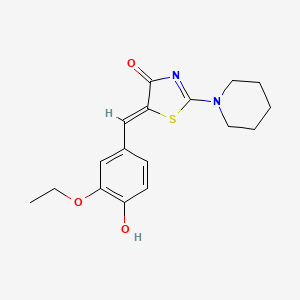![molecular formula C17H18N4O6S2 B12171577 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B12171577.png)
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-[(4-methoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction, crystallization, and purification techniques are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-([4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl)aniline
- {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(phenyl)methanone
Uniqueness
Compared to similar compounds, 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole stands out due to its unique benzoxadiazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H18N4O6S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H18N4O6S2/c1-26-13-5-7-14(8-6-13)28(22,23)20-9-11-21(12-10-20)29(24,25)16-4-2-3-15-17(16)19-27-18-15/h2-8H,9-12H2,1H3 |
InChI Key |
OQWQKDNUIMRYFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12171496.png)

![[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12171501.png)
![3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12171503.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12171504.png)
![Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12171518.png)
![ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B12171520.png)
![1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B12171531.png)


![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B12171546.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B12171557.png)
![N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12171565.png)
![2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide](/img/structure/B12171575.png)
